molecular formula C8H18O2S B230767 (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene CAS No. 17089-43-9

(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene

Cat. No.: B230767
CAS No.: 17089-43-9
M. Wt: 198.22 g/mol
InChI Key: IBELVOGDVQQPMZ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is a complex organic compound characterized by its unique spiro structure and multiple conjugated systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step usually involves a dehydration reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive alkyne groups.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene involves its interaction with various molecular targets. The compound’s reactive alkyne groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (7E)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene
  • (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene

Uniqueness

The uniqueness of this compound lies in its spiro structure and the presence of conjugated alkyne groups. These features confer unique reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

17089-43-9

Molecular Formula

C8H18O2S

Molecular Weight

198.22 g/mol

IUPAC Name

(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene

InChI

InChI=1S/C13H10O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h6-8,10-11H,9H2,1H3/b12-7-

InChI Key

IBELVOGDVQQPMZ-GHXNOFRVSA-N

Isomeric SMILES

CC#CC#C/C=C\1/C=CC2(O1)CC=CO2

SMILES

CC#CC#CC=C1C=CC2(O1)CC=CO2

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)CC=CO2

17089-43-9

Origin of Product

United States

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